molecular formula C9H6F2N2 B2489049 4-(3,5-difluorophenyl)-1H-pyrazole CAS No. 439106-66-8

4-(3,5-difluorophenyl)-1H-pyrazole

Cat. No.: B2489049
CAS No.: 439106-66-8
M. Wt: 180.15 g/mol
InChI Key: KNSJJZKQRHFLRS-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-1H-pyrazole (CAS 439106-66-8) is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H6F2N2 and a molecular weight of 180.15 g/mol, this compound serves as a versatile chemical scaffold . The pyrazole core is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules . Researchers value this compound for developing new therapeutic agents, as pyrazole derivatives are frequently explored for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The 3,5-difluorophenyl substitution enhances its potential in modulating biological activity and optimizing pharmacokinetic parameters. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJJZKQRHFLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439106-66-8
Record name 4-(3,5-difluorophenyl)-1H-pyrazole
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Synthetic Methodologies for 4 3,5 Difluorophenyl 1h Pyrazole and Its Analogues

Classical Pyrazole (B372694) Synthesis Approaches Relevant to Fluorinated Derivatives

Traditional methods for pyrazole synthesis often serve as the foundation for creating more complex, fluorinated structures. These classical approaches are adaptable for the inclusion of fluorine atoms, either on the pyrazole core or on appended phenyl rings.

Cyclocondensation Reactions of Hydrazines with Carbonyl Systems.researchgate.netthieme-connect.comnih.govbeilstein-journals.orgnih.govnih.gov

The reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent is a cornerstone of pyrazole synthesis, famously known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This method's versatility allows for the incorporation of fluorinated building blocks to yield the desired fluorinated pyrazoles. beilstein-journals.org

The condensation of hydrazines with 1,3-diketones or β-keto esters provides a direct route to the pyrazole ring. beilstein-journals.orgnih.gov For the synthesis of fluorinated pyrazoles, this can involve either a fluorinated hydrazine or a fluorinated dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization can be a key consideration, especially with unsymmetrical dicarbonyl compounds. organic-chemistry.org

Reactant 1Reactant 2Product TypeReference
Hydrazine1,3-DiketoneSubstituted Pyrazole beilstein-journals.orgnih.gov
Hydrazineβ-Keto EsterPyrazolone beilstein-journals.org
Fluorinated Hydrazine1,3-DiketoneN-Fluorinated Pyrazole sci-hub.se
HydrazineFluorinated 1,3-DiketoneC-Fluorinated Pyrazole sci-hub.se

Enaminodiketones, which can be prepared from β-ketoesters and amines, serve as versatile precursors for pyrazole synthesis. beilstein-journals.org Their reaction with hydrazines offers a regioselective pathway to functionalized pyrazoles. Due to the significance of fluoropyrazoles in pharmaceutical chemistry, their formation from fluorinated 1,3-dielectrophiles is a critical synthetic pathway. For instance, 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA) can be activated to react with β-ketoesters, forming enaminones that subsequently cyclize with hydrazines to yield fluorinated pyrazoles. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions.researchgate.netnih.gov

1,3-Dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govbohrium.comwikipedia.org This reaction involves a 1,3-dipole, such as a diazoalkane or a nitrile imine, and a dipolarophile, typically an alkene or alkyne. wikipedia.orgacs.org This approach is particularly valuable for synthesizing fluorinated pyrazoles by employing fluorinated dipoles or dipolarophiles. nih.govbohrium.comnih.gov For example, 1-(2-fluorophenyl)pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of corresponding sydnones with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govnih.govbohrium.com

Targeted Synthesis of 4-(3,5-difluorophenyl)-1H-pyrazole Core and Related Fluorinated Pyrazoles

The direct synthesis of the this compound core often requires more specialized methods to ensure the correct placement of the difluorophenyl group at the C4 position of the pyrazole ring.

Vilsmeier-Haack Reaction for 4-Formylpyrazole Intermediates.thieme-connect.comnih.govnih.govnih.gov

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netthieme-connect.com In the context of pyrazole synthesis, it is particularly useful for introducing a formyl group at the 4-position of the pyrazole ring, creating a key intermediate, 4-formylpyrazole. researchgate.netthieme-connect.comthieme-connect.com This reaction typically involves treating a hydrazone with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netigmpublication.org The resulting 4-formylpyrazole can then undergo further modifications to introduce the desired substituents. For instance, a 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde was synthesized from the corresponding hydrazone using the Vilsmeier-Haack reagent. nih.gov This demonstrates the utility of this reaction in preparing pyrazoles with fluorinated phenyl groups. nih.gov

Starting MaterialReagentProductReference
HydrazoneVilsmeier Reagent (POCl₃/DMF)4-Formylpyrazole researchgate.netthieme-connect.comigmpublication.org
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazineVilsmeier Reagent1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde nih.gov

Suzuki-Miyaura Cross-Coupling Strategies for Arylpyrazole Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been extensively applied to the synthesis of aryl-substituted pyrazoles. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate. libretexts.orgyoutube.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and its general regio- and stereoselectivity. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

In the context of arylpyrazole synthesis, this methodology can be employed to introduce an aryl group at a specific position on the pyrazole ring. For instance, a suitably halogenated pyrazole can be coupled with an arylboronic acid to afford the desired arylpyrazole. An efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl and heteroaryl boronic acids. rsc.org This approach allows for the introduction of diverse substituents at the 4-position of the pyrazole core.

Furthermore, the functionalization of a pre-existing pyrazole ring system using Suzuki-Miyaura coupling has been demonstrated. For example, dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate was successfully coupled with phenylboronic acid in water to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate. rsc.org This highlights the utility of the Suzuki-Miyaura reaction in the late-stage functionalization of pyrazole derivatives.

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling. For example, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used palladium catalysts. nih.govnih.gov The reaction conditions can be optimized to achieve high yields and selectivity for the desired arylpyrazole product. nih.gov

Regioselective Synthesis Approaches for Unsymmetrical Pyrazoles

The synthesis of unsymmetrically substituted pyrazoles presents a significant challenge due to the potential for forming regioisomeric products. acs.orgnih.gov The pyrazole ring is an ambident nucleophile, meaning that reactions such as N-arylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers. acs.org

Several strategies have been developed to address this issue and achieve regioselective synthesis. One approach involves the use of directing groups or exploiting steric hindrance to favor the formation of a single regioisomer. For example, the N-arylation of 3-alkoxylmethyl-5-alkylpyrazoles with 4-fluoronitrobenzene in the presence of a base has been shown to proceed with high regioselectivity, yielding the corresponding 1-(4-nitrophenyl)pyrazoles. acs.orgnih.gov This method provides a practical route to unsymmetrical 3,5-dialkyl-1-arylpyrazoles. acs.orgnih.gov

Another powerful technique for the regioselective synthesis of polysubstituted pyrazoles is the 1,3-dipolar cycloaddition reaction. nih.govmdpi.comrsc.org This reaction can be highly regioselective, and the regiochemical outcome can often be predicted and controlled. rsc.org For instance, the reaction of nitrilimines with alkenes can lead to the formation of 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity. mdpi.com The use of tosylhydrazones and nitroalkenes in a 1,3-dipolar cycloaddition has also been reported for the selective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org

Furthermore, the choice of reaction conditions and starting materials can significantly influence the regioselectivity of pyrazole synthesis. For example, an efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been achieved from N-alkylated tosylhydrazones and terminal alkynes, offering complete regioselectivity. organic-chemistry.org

Innovative Approaches for Fluorinated Pyrazole Synthesis

The introduction of fluorine atoms into pyrazole rings can significantly impact their biological activity. Consequently, innovative methods for the synthesis of fluorinated pyrazoles are of great interest.

Ultrasonic Irradiation Techniques

The use of ultrasonic irradiation has emerged as a green and efficient technique to accelerate organic reactions. researchgate.netnih.govresearchgate.neteurjchem.com This method has been successfully applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times, milder conditions, and improved yields. researchgate.netnih.gov

For example, a catalyst-free, one-pot synthesis of pyrazoles has been developed using a multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, and ethyl acetoacetate (B1235776) under ultrasonic irradiation in water. nih.gov This protocol avoids the need for traditional chromatography and purification steps. nih.gov Another study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of trifluoro-enones with 3-aminopyrazole (B16455) under ultrasonic irradiation, achieving satisfactory yields in very short reaction times. researchgate.net

More recently, a sonophotocatalytic method for the C-H arylation of pyrazoles has been described, utilizing a novel sonophotoreactor with blue LED light and an ultrasonic cleaning bath. mdpi.com This technique employs a copper catalyst and avoids the use of expensive palladium catalysts. mdpi.com The synergistic effect of ultrasound and light was shown to enhance the reaction efficiency. mdpi.com

C-H Arylation and N-Alkylation via SEM-Group Transposition

A powerful strategy for the synthesis of complex arylated pyrazoles involves the direct C-H arylation of the pyrazole core. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials. A key innovation in this area is the use of a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. nih.govnih.govresearchgate.net

The SEM group can direct the regioselective C-H arylation of the pyrazole ring. nih.govnih.gov Furthermore, a "SEM-switch" strategy has been developed, which involves the transposition of the SEM group from one nitrogen to the other. nih.govnih.govresearchgate.net This "switch" allows for the sequential arylation of different positions on the pyrazole ring, providing access to fully substituted pyrazoles with complete regiocontrol. nih.govnih.gov This methodology has been successfully applied to the synthesis of various arylated pyrazoles and can be combined with N-alkylation to introduce further diversity. nih.govnih.gov

Synthesis of Trifluoromethyl-Substituted Pyrazole Derivatives

The trifluoromethyl (CF₃) group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. mdpi.comrsc.org Several methods have been developed for the synthesis of trifluoromethyl-substituted pyrazole derivatives.

One common approach involves the condensation of a trifluoromethyl-containing building block with a hydrazine derivative. For example, the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid can be used to form a hydrazone intermediate, which is then cyclized to a pyrazole aldehyde using the Vilsmeier-Haack reagent. mdpi.com This aldehyde can be further functionalized to generate a variety of trifluoromethyl-substituted pyrazole derivatives. mdpi.comrsc.org

Another strategy involves the reaction of arylhydrazines with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate to produce trifluoromethyl-containing pyrazoles. bibliomed.org Additionally, 1,3-dipolar cycloaddition reactions of in situ generated trifluoroacetonitrile (B1584977) imines with enones have been utilized to synthesize fully substituted 3-trifluoromethyl pyrazoles in a regio- and diastereoselective manner. researchgate.net

Synthetic Route Design and Optimization for this compound

The specific synthesis of this compound can be approached using the methodologies described above. A plausible synthetic route would involve the Suzuki-Miyaura cross-coupling of a 4-halopyrazole with (3,5-difluorophenyl)boronic acid.

For instance, starting with a protected 4-bromopyrazole, a palladium-catalyzed coupling with (3,5-difluorophenyl)boronic acid would yield the desired 4-(3,5-difluorophenyl)pyrazole after deprotection. The optimization of this reaction would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield and purity of the final product.

Alternatively, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound bearing the 3,5-difluorophenyl group could be employed. For example, the reaction of (3,5-difluorophenyl)hydrazine (B1148246) with a suitable 1,3-dicarbonyl precursor could lead to the formation of the pyrazole ring. However, this approach may lead to regioisomeric mixtures if the dicarbonyl compound is unsymmetrical.

A reported synthesis of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole involved the reaction of 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione with (4-fluorophenyl)hydrazine (B109058) in ethanol. nih.gov This demonstrates the feasibility of constructing the pyrazole ring from appropriately substituted precursors.

Advanced Spectroscopic and Crystallographic Characterization of 4 3,5 Difluorophenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the study of pyrazole (B372694) derivatives, ¹H NMR is used to identify the signals corresponding to the protons on the pyrazole ring, the difluorophenyl group, and any other substituents. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their electronic environment and spatial relationships with neighboring atoms. For instance, the protons on the pyrazolic ring typically appear in specific regions of the spectrum, and their multiplicity reveals their coupling with adjacent protons. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole and phenyl rings are sensitive to the electronic effects of the fluorine substituents. nih.gov For example, the carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole Derivative

Compound Nucleus Chemical Shift (δ, ppm)
(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone ¹H Signals for aromatic ring, pyrazole ring, and tert-butyl groups

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.

For pyrazole derivatives, key vibrational bands are expected. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and phenyl rings are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ range.

In the case of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a characteristic C=O stretch for the amide functionality is observed at 1701 cm⁻¹. mdpi.com For other fluorinated pyrazoles, the IR spectra are used to confirm the presence of the key functional groups. mdpi.com

Table 2: Typical IR Absorption Frequencies for Pyrazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (pyrazole ring) Stretching 3100 - 3500
C-H (aromatic) Stretching 3000 - 3100
C=N, C=C (rings) Stretching 1400 - 1600
C-F Stretching 1100 - 1300

Note: This table represents typical ranges and a specific value for a derivative. mdpi.comnist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 4-(3,5-difluorophenyl)-1H-pyrazole, HRMS would be used to confirm the molecular formula C₉H₆F₂N₂. The experimentally measured mass would be compared to the calculated theoretical mass. The high resolution of the instrument allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the proposed structure. Studies on related fluorinated pyrazoles and N-acyl pyrazoles have successfully used HRMS to confirm their identities. rsc.orgmdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Elucidation of Crystal System and Space Group

The crystal structure of a compound is described by its crystal system and space group. The crystal system refers to one of seven fundamental crystal shapes (e.g., monoclinic, orthorhombic, triclinic), while the space group provides a more detailed description of the symmetry elements within the crystal lattice.

While the crystal structure for this compound itself is not detailed in the provided results, data for derivatives such as 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole and 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have been reported. For example, the former crystallizes in the triclinic system, while the latter is in the monoclinic system. nih.govnih.gov The determination of these parameters is the first step in a full crystallographic analysis. nih.gov

Table 3: Crystallographic Data for Representative Pyrazole Derivatives

Compound Crystal System Space Group
5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole Triclinic P-1
3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Monoclinic P2₁/c

Note: This table presents data for related compounds to illustrate the type of information obtained. nih.govnih.govnih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and π-π stacking.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone
5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole
3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
4-chloro-1H-pyrazole

In Vitro Biological Evaluation and Mechanistic Insights

Antimicrobial Activity Profiling

Derivatives of the pyrazole (B372694) nucleus are known for their broad-spectrum antimicrobial activities. nih.gov The metabolic stability of the pyrazole ring makes it a key component in the development of new therapeutic agents to combat microbial resistance. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Pyrazole derivatives have demonstrated significant potential as antibacterial agents, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov The substitution on the pyrazole core plays a crucial role in determining the potency and spectrum of activity.

Difluorophenyl-substituted pyrazole derivatives have been noted for their broad potency against Gram-positive bacteria. nih.gov For instance, certain N-benzoic acid derived pyrazole hydrazones have shown potent growth inhibition of Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL. nih.gov While specific MIC values for 4-(3,5-difluorophenyl)-1H-pyrazole are not extensively detailed in the provided context, related structures show promising activity. For example, some imidazo-pyridine substituted pyrazoles are potent broad-spectrum agents, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains, including E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium, with Minimum Bactericidal Concentration (MBC) values below 1 μg/mL. nih.gov

Other studies on pyrazole derivatives have highlighted their efficacy against resistant strains. Novel pyrazoles have shown high potency against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, exhibiting low MICs and a bactericidal effect in time-kill assays. nih.gov A series of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives were evaluated against various bacteria, with a sulfamide (B24259) derivative showing the most significant activity against both Gram-positive and Gram-negative strains. researchgate.net

Derivative TypeBacterial Strain(s)Activity (MIC/MBC)Source
N-Benzoic acid derived pyrazole hydrazonesA. baumanniiMIC: 4 μg/mL nih.gov
Imidazo-pyridine substituted pyrazolesE. coli, K. pneumoniae, P. aeruginosa, S. typhimuriumMBC: <1 μg/mL nih.gov
Pyrazoline derivative 9S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR variants)MIC: 4 μg/mL nih.gov
Trifluoromethyl phenyl derived pyrazolesGram-positive bacteriaPotent growth inhibitors nih.gov

Antifungal Efficacy against Key Fungal Pathogens

Fluoro-substituted pyrazoles are recognized for their antifungal properties. mdpi.comnih.gov Research has explored the activity of various fluorinated pyrazole derivatives against a range of plant pathogenic fungi.

While direct data on this compound is limited, studies on related fluorinated 4,5-dihydro-1H-pyrazole derivatives have been conducted on phytopathogenic fungi such as Sclerotinia sclerotiorum, Macrophomina phaseolina, and Fusarium species. mdpi.comnih.gov For example, a 2-chlorophenyl derivative showed 43.07% inhibition against S. sclerotiorum and a 2,5-dimethoxyphenyl derivative exhibited 42.23% inhibition. mdpi.comnih.gov

In a different study, novel pyrazole analogues containing an aryl trifluoromethoxy group were evaluated against six plant pathogenic fungi. nih.gov One compound, 1v, demonstrated particularly high activity against F. graminearum, with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. nih.gov Another series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides also showed excellent broad-spectrum in vitro antifungal activities. arabjchem.org The antifungal mechanism for one derivative was suggested to involve the disruption of the fungal cell membrane. arabjchem.org These findings underscore the potential of fluorinated pyrazoles as effective antifungal agents.

Derivative SeriesFungal PathogenActivity (EC50 / % Inhibition)Source
Fluorinated 4,5-dihydro-1H-pyrazolesSclerotinia sclerotiorum43.07% (2-chlorophenyl deriv.) mdpi.comnih.gov
Fluorinated 4,5-dihydro-1H-pyrazolesSclerotinia sclerotiorum42.23% (2,5-dimethoxyphenyl deriv.) mdpi.comnih.gov
Pyrazole analogue 1v (with aryl OCF3)F. graminearumEC50: 0.0530 μM nih.gov
Pyrazole carboxamide Y13G. zeae, B. dothidea, F. prolifeatum, F. oxysporumEC50: 13.1, 14.4, 13.3, 21.4 mg/L respectively arabjchem.org

Enzyme Inhibition Studies

The structural versatility of the pyrazole scaffold allows for its interaction with various enzyme targets, leading to the modulation of key biological pathways.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy. nih.govyoutube.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. nih.govyoutube.com

Many pyrazole derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with reduced gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be more potent inhibitors of COX-2 than COX-1. nih.gov Similarly, newly designed pyrazole-pyridazine hybrids showed potent and selective COX-2 inhibitory activity, with some derivatives demonstrating higher potency than the reference drug celecoxib. rsc.org The trimethoxy derivatives 5f and 6f were the most active, with IC50 values of 1.50 and 1.15 μM, respectively, against COX-2. rsc.org While specific inhibition data for this compound is not available in the provided results, the general class of aryl-substituted pyrazoles shows a strong propensity for COX-2 inhibition. nih.govrsc.org

Pyrazole Derivative SeriesEnzymeActivity (IC50)SelectivitySource
1,3,5-triaryl-4,5-dihydro-1H-pyrazolesCOX-1, COX-2Not specifiedMore potent for COX-2 nih.gov
Pyrazole-pyridazine hybrid 5fCOX-21.50 μMSelective vs COX-1 rsc.org
Pyrazole-pyridazine hybrid 6fCOX-21.15 μMSelective vs COX-1 rsc.org
Pyrazole-pyridazine hybrid 6eCOX-2Comparable to celecoxibSelective vs COX-1 rsc.org

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters and are crucial targets in the treatment of neurological disorders. nih.gov They exist in two isoforms, MAO-A and MAO-B. nih.gov Inhibition of MAO-B is particularly relevant for Parkinson's disease as it can increase dopamine (B1211576) levels in the brain. nih.gov

Halogenated pyrazolines have been investigated as potent and selective MAO-B inhibitors. nih.gov The presence and nature of the halogen substituent on the phenyl ring significantly influence inhibitory activity. nih.gov A study on halogenated pyrazolines revealed that substitutions on the phenyl ring at the 5th position of the pyrazoline core led to potent MAO-B inhibition. nih.gov Specifically, a fluorine-substituted derivative, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), showed the highest potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133.0 for MAO-B over MAO-A. nih.gov This compound was identified as a reversible and competitive inhibitor of MAO-B. nih.gov Other research has also highlighted pyrazole derivatives as promising MAO inhibitors, with some compounds showing high activity against both isoforms. nih.govnih.gov

Pyrazoline DerivativeTargetActivity (IC50)Selectivity Index (SI)Source
EH7 (5-(4-fluorophenyl) derivative)MAO-B0.063 µM133.0 nih.gov
EH7 (5-(4-fluorophenyl) derivative)MAO-A8.38 µM- nih.gov
EH6 (5-(4-chlorophenyl) derivative)MAO-B> 55.8 (SI value)> 55.8 nih.gov
EH8 (5-(4-bromophenyl) derivative)MAO-A4.31 µM- nih.gov

Other Enzyme Target Modulations (e.g., VEGFR-2, FabH)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govfrontiersin.org Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. frontiersin.orgfrontiersin.org Pyrazole-based compounds have been extensively explored as VEGFR-2 inhibitors. frontiersin.orgnih.gov The presence of a fluoro group on the phenyl ring of related scaffolds has been associated with potent anti-VEGFR-2 activity. nih.gov For example, certain pyrazole-based derivatives have shown excellent VEGFR-2 inhibition with IC50 values in the sub-micromolar range, comparable to or better than reference drugs like sorafenib. nih.govnih.gov One study reported a pyrazole derivative (compound 3i) as a highly potent VEGFR-2 inhibitor with an IC50 of 8.93 nM, nearly three-fold more active than sorafenib. nih.gov

Beta-ketoacyl-acyl carrier protein synthase III (FabH) Inhibition: FabH is an essential condensing enzyme that initiates the cycle of bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. mdpi.comnih.gov Dihalogen substitution on the phenyl ring of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole analogues has been shown to produce significant FabH inhibitory activity against Bacillus subtilis. tandfonline.com While direct inhibition data for this compound is not specified, related pyrazole derivatives have been developed as potent FabH inhibitors. tandfonline.comdp.tech For example, docking simulations indicated that certain 1-acetyl-4,5-dihydro-1H-pyrazole derivatives were potent inhibitors of E. coli FabH. dp.tech

Target EnzymeDerivative Series / CompoundActivity (IC50)Source
VEGFR-2Pyrazole derivative 3i8.93 nM nih.gov
VEGFR-2Pyrazole derivative 3a38.28 nM nih.gov
VEGFR-2Pyrazolopyrimidine derivative 330.57 µM nih.gov
FabH (E. coli)1-acetyl-4,5-dihydro-1H-pyrazole derivative 12Potent inhibitor (docking study) dp.tech
FabH (B. subtilis)Dihalogen substituted 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleSignificant inhibition tandfonline.com

Antioxidant Capacity Assessment (e.g., ABTS, NO scavenging, lipid peroxidation assays)

The antioxidant potential of pyrazole derivatives has been a subject of considerable research interest. Various assays are employed to determine the capacity of these compounds to scavenge free radicals and mitigate oxidative stress.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method used to evaluate the free radical-scavenging effect of chemical compounds. nih.gov This assay is based on the ability of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a process that can be measured by the reduction in absorbance at 734 nm. mdpi.com Similarly, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay assesses how antioxidants neutralize DPPH free radicals. mdpi.com

Studies on various pyrazole derivatives have demonstrated notable antioxidant activity. For instance, a series of 4-aminopyrazol-5-ol hydrochlorides, which are structurally related to pyrazoles, showed significant radical-binding activity in the ABTS test, with performance comparable to the standard antioxidant Trolox. researchgate.net Furthermore, research on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) revealed that these compounds possess diverse in vitro DPPH radical scavenging activities, with some derivatives showing higher potency than the standard butylated hydroxytoluene (BHT). researchgate.net Investigations into pyrazole-based chalcones and 1,5-diarylpyrazoles have also highlighted their potent radical scavenging activity. nih.gov

Specific evaluations on certain pyrazole derivatives have shown protective effects against oxidative stress in cellular models, including the inhibition of lipid peroxidation in erythrocyte membranes. researchgate.net While broad studies confirm the antioxidant potential of the pyrazole class, specific data on the ABTS, nitric oxide (NO) scavenging, or lipid peroxidation activity for this compound itself is not extensively detailed in the reviewed literature.

Anticancer Activity in Selected Cell Lines (e.g., A549, HCT-116, MCF-7, HTC-116, MGC-803, HT-29)

The pyrazole nucleus is a key pharmacophore in the design of novel anticancer agents. Derivatives incorporating this scaffold have been evaluated against a range of human cancer cell lines, demonstrating significant cytotoxic effects.

Research into pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the pyrazole core, has shown promising anticancer activity. For example, two series of these derivatives were tested against HeLa, MCF-7, and HCT-116 cancer cell lines, with some compounds exhibiting potent inhibitory effects. nih.gov The mechanism of action for the most active compounds was linked to the inhibition of cyclin-dependent kinases (CDK2 and/or CDK9), leading to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against selected cell lines.

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
9a 2.63 ± 0.123.14 ± 0.151.89 ± 0.11
14g 2.11 ± 0.092.87 ± 0.142.45 ± 0.13
Doxorubicin 0.41 ± 0.020.56 ± 0.030.63 ± 0.04
Data is presented as the mean of the IC₅₀ values ± SD from three different experiments. Data sourced from nih.gov.

These findings underscore the potential of the pyrazole scaffold as a basis for the development of new anticancer therapies. The presence of different substituents on the pyrazole ring system plays a crucial role in modulating the cytotoxic potency. nih.gov

Antiviral Activity Investigations

Pyrazole derivatives have been identified as a promising class of compounds with a broad spectrum of antiviral activity. nih.gov Various studies have synthesized and evaluated novel pyrazole-containing molecules for their ability to inhibit the replication of different viruses.

For instance, certain 4,5-disubstituted pyrazole derivatives have demonstrated potent activity against a wide range of viruses in cell cultures. nih.gov Research has also focused on pyrazole nucleosides, with some fluorinated variants showing excellent in vitro activity against influenza A and B viruses. nih.gov The pyrazole core has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1, with some compounds showing good activity against both wild-type and resistant strains. nih.gov

Furthermore, new series of 3-methyl-1,5-diphenyl-1H-pyrazoles have been synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus type-1 (HSV-1), showing significant potential. researchgate.net The search for novel antiviral agents has also led to the synthesis of pyrazole derivatives aimed at inhibiting the replication of the hepatitis C virus (HCV). nih.govresearchgate.net Although the broader class of pyrazoles shows significant antiviral promise, specific studies focusing solely on the antiviral activity of this compound are not prominently featured in the available literature.

Specific Biological Target Modulation

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. mdpi.com Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) under QS control, is a common model organism for screening QS inhibitors. mdpi.comfrontiersin.org

In C. violaceum, the QS system relies on N-acyl homoserine lactone (AHL) signal molecules. nih.gov The disruption of this signaling pathway can be quantified by a reduction in violacein production. mdpi.com While numerous natural and synthetic compounds have been screened for anti-QS activity using this model, specific studies evaluating this compound are not widely reported. However, the general methodology provides a robust framework for testing novel compounds. The screening process typically involves measuring the minimal inhibitory concentration (MIC) to ensure that any reduction in violacein is due to QS inhibition and not bactericidal or bacteriostatic effects. researchgate.netnih.gov

The most significant biological activity associated with the 4-(3,5-difluorophenyl)pyrazole moiety is its role in potent insecticidal compounds that target the ryanodine (B192298) receptor (RyR). nih.gov RyRs are large ion channels that control the release of calcium from intracellular stores, which is critical for muscle contraction in insects. nih.gov

Diamide (B1670390) insecticides, which include molecules containing the 3,5-difluorophenyl group, function as powerful activators of insect RyRs. nih.gov This uncontrolled activation leads to a depletion of intracellular calcium stores, resulting in paralysis and death of the target insect. These insecticides exhibit high potency and remarkable selectivity for insect RyRs over mammalian isoforms, making them valuable tools for pest management. nih.gov

The compound flubendiamide, a phthalic acid diamide insecticide, incorporates a related 3,5-difluorophenyl moiety. Cryo-electron microscopy (cryo-EM) studies have revealed how these diamide insecticides bind to the insect RyR, inducing conformational changes that lock the channel in an open state. nih.gov The binding of these ligands causes an outward movement of specific helices (S2-S3 and S4-S5 linkers), which ultimately leads to the opening of the channel pore. nih.gov

The insecticidal efficacy of compounds targeting RyRs is significant. For example, novel chiral N-trifluoroacetyl sulfilimines designed as potential RyR modulators have demonstrated impressive activity against pests like the oriental armyworm and diamondback moth, in some cases exceeding the potency of commercial insecticides. nih.gov

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have provided valuable insights into the structural features required for their various biological effects.

In the context of anticancer activity, the electronic characteristics of substituents on the pyrazole ring significantly influence potency. For pyrazolo[3,4-b]pyridines, substitutions on the phenyl ring at position 4 of the pyridine (B92270) moiety were found to be critical for activity against cancer cell lines like HeLa. nih.gov

For insecticidal diamides targeting the RyR, SAR is crucial. The specific substitution pattern on the aromatic rings is key to potent activity. The difference in binding modes between various diamide families, influenced by their distinct chemical structures, contributes significantly to their insecticidal spectrum and efficacy against resistant pests. nih.gov Studies on chiral sulfilimines targeting RyRs showed that the stereochemistry at both carbon and sulfur centers dramatically influenced insecticidal potency, with specific configurations showing much higher activity. nih.gov

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine atoms into the molecular structure of pyrazole derivatives is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. nih.govresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly alter steric, lipophilic, and electronic parameters, which in turn can improve the efficacy and environmental profile of the compound. nih.gov

Fluorine's ability to increase the lipophilicity of a molecule can have a profound effect on the hydrophobic interactions between the drug candidate and its biological target receptor. researchgate.net This modification often leads to a significant enhancement in biological potency. researchgate.net For instance, studies on fluorinated thrombin inhibitors have demonstrated that they exhibit binding affinities up to five times stronger than their non-fluorinated counterparts. X-ray crystallography revealed that this enhanced affinity is partly due to close interactions between the fluorine atom and specific amino acid residues (like Asn98) within the protein's binding site. nih.gov

The strategic placement of fluorine can lead to a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, insecticidal, and acaricidal properties. nih.govnih.gov Difluoromethyl-substituted pyrazoles, for example, are key components in a class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors. nih.gov Furthermore, fluorinated pyrazole derivatives have been investigated as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) for treating inflammatory diseases, with some exhibiting high potency with IC₅₀ values in the nanomolar to low micromolar range. nih.gov This broad utility underscores the critical role of fluorine substitution in the development of new bioactive pyrazole-based compounds. researchgate.net

Influence of Substituent Variation at Different Pyrazole and Phenyl Ring Positions

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies have shown that even minor modifications can lead to significant changes in potency and selectivity. researchgate.net

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring attached to the pyrazole core is a critical determinant of biological activity. For example, in a series of pyrazole derivatives evaluated for anticancer activity against EGFR tyrosine kinase, the compound with a trifluoromethyl group at the para-position of the phenyl ring showed the most potent activity. mdpi.com Conversely, the presence of electron-donating substituents on the aromatic ring has been shown to reduce the inhibitory effects in some series. mdpi.comnih.gov In a study of 4,5-dihydro-1H-pyrazole derivatives as nitric oxide synthase (NOS) inhibitors, a compound featuring three electron-donating methoxy (B1213986) groups on the phenyl moiety was identified as the most potent and selective inhibitor of neuronal NOS (nNOS). nih.gov The position of the substituent is also crucial; research into BRAF inhibitors compared the effectiveness of para-, meta-, and ortho-isomers of anisaldehyde in the synthesis of 4,5-dihydropyrazole derivatives, highlighting that positional changes directly impact the final product's potential efficacy. winthrop.edu

Table 1: Influence of Phenyl Ring Substituents on Anticancer Activity of Pyrazole Derivatives mdpi.com
CompoundSubstituent on Phenyl RingPositionBiological Activity (IC₅₀)
182a-H-395.1 nM
182b-Clpara286.9 nM
182c-CF₃para229.4 nM

Substitutions on the Pyrazole Ring:

Modifications at various positions of the pyrazole ring also profoundly influence biological outcomes. In the development of cannabinoid CB1 receptor antagonists, SAR studies identified several key structural requirements for high potency. These included a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring and a carboxamido group at the C3-position. nih.govacs.org Further exploration of the C3 and C5 positions has yielded significant insights. In a series of inhibitors for the enzymes meprin α and β, substituting the C3(5) position with different groups revealed that a phenyl group was highly favorable, while smaller groups like methyl led to a decrease in activity. nih.gov The introduction of a cyclopentyl group at this position resulted in activity similar to the phenyl-substituted compound, suggesting that the size and nature of the substituent are critical for optimal interaction with the target's binding site. nih.gov

Table 2: Influence of Pyrazole C3(5) Substituent on Meprin α Inhibition nih.gov
CompoundSubstituent at C3(5)Inhibitory Activity (IC₅₀ against meprin α)
7aPhenyl14 nM
14aMethyl>10000 nM
14bBenzyl230 nM
14cCyclopentyl16 nM

Correlations between Structural Features and Efficacy/Selectivity

The efficacy and selectivity of pyrazole-based compounds are directly correlated with their three-dimensional structure and the physicochemical properties of their substituents. researchgate.net Key factors that govern these relationships include the balance between hydrophobicity and hydrophilicity, electronic effects, and steric considerations. researchgate.net

For potent and selective cannabinoid CB1 receptor antagonistic activity, a clear SAR has been established. Optimal activity requires a specific arrangement of substituents: a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring. nih.govacs.org The most potent compound in this class featured a p-iodophenyl group at C5, demonstrating that the nature of the halogen at the para position of the phenyl ring can fine-tune efficacy. nih.gov

Selectivity is also heavily influenced by structural modifications. In the case of nitric oxide synthase inhibitors, 4,5-dihydro-1H-pyrazole derivatives were generally found to be selective for the neuronal isoform (nNOS) over the inducible isoform (iNOS). nih.gov The introduction of electron-donating groups, such as multiple methoxy groups, onto the phenyl ring enhanced potency while maintaining this selectivity profile. nih.gov This indicates that electronic effects play a crucial role not only in the strength of the inhibition but also in the preferential binding to one enzyme isoform over another.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations are routinely employed to predict a variety of molecular properties. researchgate.netnih.gov

Molecular Geometry Optimization

Table 1: Representative Geometric Parameters for a Substituted Pyrazole Derivative

ParameterValue
Dihedral Angle (Pyrazole-Difluorobenzene)50.30 (13)°
Dihedral Angle (Pyrazole-Fluorobenzene)38.56 (13)°
Dihedral Angle (Difluorobenzene-Fluorobenzene)53.50 (11)°

Data from a related compound, 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more likely to be reactive. For pyrazole derivatives, DFT calculations are used to determine these energies, which helps in understanding their electronic properties and potential as, for example, nonlinear optical materials or in other applications. nih.gov

Table 2: Illustrative HOMO-LUMO Energies for a Pyrazole Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Note: These are representative values for a pyrazole derivative and may not be the exact values for 4-(3,5-difluorophenyl)-1H-pyrazole.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate a negative potential, corresponding to areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to electrophilic attack or hydrogen bond donation. For pyrazole derivatives, MEP analysis can identify the reactive sites, such as the nitrogen atoms of the pyrazole ring, which are typically electron-rich. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of charge transfer and delocalization effects within the molecule. For pyrazole derivatives, NBO analysis can quantify the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another, providing insights into the stability arising from these interactions. nih.gov This analysis can also be used to understand the nature of the chemical bonds and the hybridization of the atoms.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein.

Ligand-Protein Interaction Analysis (e.g., CviR protein, MAO isoforms)

While specific molecular docking studies of this compound with the CviR protein are not extensively documented in the reviewed literature, the docking of pyrazole and pyrazoline derivatives with other protein targets, such as monoamine oxidase (MAO) isoforms, has been a subject of considerable research. nih.govacs.orgnih.gov These studies reveal that the pyrazole scaffold can fit into the active sites of these enzymes, forming various interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net The insights gained from these studies can provide a basis for predicting the potential interactions of this compound with various protein targets. The presence of the difluorophenyl group is likely to influence the binding affinity and selectivity through specific interactions with the protein's active site. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method provides insights into the binding modes and affinities of potential drug candidates.

Studies on pyrazole derivatives have utilized molecular docking to elucidate their interactions with various enzymes. For instance, in studies of pyrazole derivatives as potential inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and carbonic anhydrase, docking simulations have been crucial in understanding their mechanism of action. researchgate.netnih.govnih.gov While specific docking studies for this compound are not extensively detailed in the provided results, the binding modes of structurally related phenylpyrazole derivatives have been investigated.

In a study on pyrazole derivatives as S6K1 inhibitors, the pyrazole headgroup was found to bind to the hinge region of the kinase through hydrogen bonds with residues such as Glu173 and Leu175. nih.gov The phenyl group, analogous to the 3,5-difluorophenyl group, typically occupies a hydrophobic pocket within the active site. nih.gov The fluorine atoms on the phenyl ring of this compound are expected to enhance these hydrophobic interactions and potentially form halogen bonds, thereby influencing the binding affinity.

The predicted binding affinities, often expressed as a docking score or binding energy, provide a qualitative measure of the strength of the interaction. For example, in a study of 4-difluoromethyl pyrazole derivatives as COX-2 inhibitors, a ligand demonstrated a strong binding affinity with an energy score of -6.9765 kcal/mol, indicating a stable interaction. researchgate.net It is anticipated that this compound would exhibit similar strong binding affinities towards its target proteins due to the favorable interactions of the difluorophenyl moiety.

Table 1: Predicted Binding Interactions of Phenylpyrazole Scaffolds in Various Protein Targets

Target ProteinKey Interacting ResiduesType of InteractionReference
S6K1Glu173, Leu175Hydrogen Bonds nih.gov
S6K1Val105, Leu97, Met225Hydrophobic Interactions nih.gov
COX-2Arg499, Phe504, Ser516Hydrogen Bonds, Hydrophobic Interactions researchgate.net
Carbonic AnhydraseNot specifiedNot specified nih.govnih.gov

This table is a generalized representation based on studies of related phenylpyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological function. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. researchgate.net

For pyrazole derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activities against various targets, including acetylcholinesterase and cancer cell lines. nih.govresearchgate.netshd-pub.org.rs These studies generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

A typical 3D-QSAR study on pyrazole derivatives might reveal the following:

Steric Fields: Contour maps might indicate that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others. For the this compound scaffold, the substitution pattern on the pyrazole ring and the phenyl ring would be critical.

Electrostatic Fields: These maps highlight regions where positive or negative charges are favorable. The electronegative fluorine atoms in this compound would significantly contribute to the electrostatic field and could be a key determinant of its activity.

In a CoMFA study of pyrazole derivatives, the steric and electrostatic fields were found to contribute significantly to the QSAR equation, suggesting that both the shape and the electronic properties of the molecules are crucial for their biological activity. researchgate.net The development of a robust QSAR model, characterized by a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), allows for the reliable prediction of the activity of newly designed compounds. nih.govresearchgate.net

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Pyrazole Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field ContributionsReference
CoMFA0.5680.896Steric: 70%, Electrostatic: 30% researchgate.net
CoMSIA/SE0.650.980Steric and Electrostatic nih.gov

This table presents example data from 3D-QSAR studies on related pyrazole derivatives to illustrate the typical outputs of such analyses.

Conformational Analysis and Dynamic Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These techniques provide insights into the flexibility of molecules, their accessible conformations, and the stability of ligand-protein complexes.

For this compound, conformational analysis is important for understanding the rotational freedom around the single bond connecting the pyrazole and the difluorophenyl rings. The preferred conformation will influence how the molecule fits into a binding pocket.

MD simulations of pyrazole derivatives complexed with their target proteins have been used to validate docking results and to assess the stability of the predicted binding modes. nih.govmdpi.comrsc.orgnih.gov These simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions over time.

The flexibility of different parts of the molecule and the protein.

In a study of pyrazole-based CDK2 inhibitors, MD simulations confirmed the stability of the compounds within the catalytic domain of the enzyme. rsc.org Similarly, MD simulations of pyrazole-carboxamides as carbonic anhydrase inhibitors showed good stability in the binding sites of the target receptors, with minor conformational changes. nih.gov These findings suggest that the this compound scaffold is likely to form stable complexes with its biological targets.

Analysis of Drug-Likeness and Pharmacokinetic Relevant Molecular Descriptors (Limited to theoretical predictions, no experimental PK/ADME data)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which is an estimation of its potential to be an orally active drug. This is often done by calculating various molecular descriptors and comparing them to established rules, such as Lipinski's Rule of Five.

Theoretical predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are also performed to identify potential liabilities early in the drug discovery process. ijprajournal.com These predictions are based on the chemical structure of the molecule.

For pyrazole derivatives, in silico ADME and drug-likeness analyses have been reported in several studies. nih.govnih.govrsc.org These analyses typically involve the calculation of descriptors such as:

Molecular Weight (MW): A measure of the size of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the molecule's lipophilicity.

Number of Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

Number of Hydrogen Bond Acceptors (HBA): The number of N and O atoms.

Topological Polar Surface Area (TPSA): A measure of the polar surface area of the molecule, which is related to its ability to cross cell membranes.

A "BOILED-Egg" diagram is a common visualization tool that plots the TPSA against the LogP to predict gastrointestinal absorption and blood-brain barrier penetration. mdpi.com Compounds falling within the egg white are predicted to have good passive oral absorption, while those in the yolk are predicted to also cross the blood-brain barrier.

Table 3: Predicted Drug-Likeness and ADME Descriptors for this compound and Related Structures

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five ComplianceReference
This compound (Predicted)180.15~2.512Yes
Pyrazole-dicarboxamide derivativesVariedVariedVariedVariedYes nih.gov
Pyrazole-carboxamide derivativesVariedVariedVariedVariedYes nih.gov
Chromeno[2,3-b]pyridine derivative451.383.6537Yes mdpi.com

The values for this compound are theoretical predictions. The other entries are from studies on related pyrazole-containing compounds to provide context.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4-(3,5-difluorophenyl)-1H-pyrazole Derivatives with Enhanced Specificity

The design and synthesis of novel derivatives of this compound are pivotal for enhancing their therapeutic potential and specificity. researchgate.net Synthetic strategies will likely focus on modifications at various positions of the pyrazole (B372694) ring and the difluorophenyl moiety to modulate the electronic and steric properties of the molecule. nih.gov

One promising approach involves the introduction of diverse substituents at the N1 position of the pyrazole ring. This position is readily amenable to functionalization, and the nature of the substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of bulky or flexible side chains could optimize interactions with the target protein, thereby enhancing potency and selectivity.

Furthermore, structure-activity relationship (SAR) studies will continue to be crucial in guiding the design of new analogs. nih.gov By systematically altering the substituents on the phenyl ring, researchers can probe the specific interactions that govern target binding. For example, the strategic placement of hydrogen bond donors and acceptors or lipophilic groups can lead to derivatives with improved affinity and selectivity. A variety of synthetic methodologies, including cyclocondensation reactions and cross-coupling strategies, can be employed to access a wide range of novel derivatives. nih.govnih.gov

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale

Modification SitePotential SubstituentsRationale for Modification
N1-position of Pyrazole Alkyl chains, Aryl groups, Heterocyclic moietiesTo modulate solubility, membrane permeability, and target engagement.
C3- and C5-positions of Pyrazole Small alkyl groups, Halogens, Cyano groupsTo fine-tune electronic properties and steric hindrance for improved target fit.
Phenyl Ring Hydroxyl, Methoxy (B1213986), Amino groupsTo introduce new interaction points (e.g., hydrogen bonds) with the target protein.

Exploration of Multifunctional Agents Based on the this compound Scaffold

The inherent versatility of the pyrazole scaffold lends itself to the development of multifunctional agents, also known as multi-target-directed ligands. nih.gov These are single molecules designed to interact with multiple biological targets implicated in a complex disease, such as cancer or neurodegenerative disorders. The this compound core can be hybridized with other pharmacophores known to be active against different targets.

For instance, a derivative could be designed to inhibit two distinct enzymes in a pathogenic pathway, potentially leading to a synergistic therapeutic effect and a reduced likelihood of drug resistance. This approach has been successfully applied to other heterocyclic scaffolds. nih.gov The synthesis of such hybrid molecules would involve linking the this compound moiety to another bioactive scaffold via a suitable linker. The nature and length of the linker are critical for ensuring that both pharmacophores can adopt the optimal conformation for binding to their respective targets.

Application of Advanced Computational Techniques for Rational Design

Advanced computational techniques are indispensable for the rational design of novel this compound derivatives. wiley.com Molecular modeling studies, including docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. nih.govresearchgate.net These in silico methods allow for the prediction of binding affinities and the identification of key intermolecular interactions, thereby guiding the synthetic efforts towards more promising candidates. nih.gov

Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of the derivatives with their biological activity. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize a smaller, more manageable set for synthesis and experimental testing. Furthermore, de novo design algorithms can be utilized to generate entirely new molecular structures based on the topology and properties of the target's active site. mdpi.com

Table 2: Computational Approaches for the Rational Design of this compound Derivatives

Computational MethodApplicationExpected Outcome
Molecular Docking Predicting the binding pose and affinity of a ligand within a protein's active site.Identification of key interactions and prioritization of compounds for synthesis.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models to correlate chemical structure with biological activity.Prediction of the activity of unsynthesized compounds and guidance for lead optimization.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity.Virtual screening of compound libraries to identify new hits with the desired activity.

Potential for Developing Advanced Chemical Probes

Beyond their therapeutic potential, derivatives of this compound can be developed into advanced chemical probes to investigate biological systems. mskcc.org Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for the elucidation of its function in a cellular or organismal context. pitt.edu

To serve as a chemical probe, a compound must exhibit high potency and selectivity for its target. The this compound scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and isolation of the target protein. mskcc.org For example, a fluorescently labeled derivative could be used in cellular imaging studies to determine the subcellular localization of its target. Similarly, a biotinylated version could be employed in pull-down assays to identify the binding partners of the target protein. The development of such chemical probes would provide invaluable tools for basic research and drug discovery. chemicalprobes.org

Q & A

Q. What are the common synthetic routes for preparing 4-(3,5-difluorophenyl)-1H-pyrazole, and what factors influence the choice of reaction conditions?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with difluorophenyl-substituted diketones or aldehydes. For example, 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde is synthesized via Claisen-Schmidt condensation followed by cyclization . Key factors include solvent polarity (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic bases (e.g., KOH) to optimize yield and purity. Microwave-assisted methods can reduce reaction times and improve regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Essential techniques include:

  • FT-IR : To confirm functional groups (e.g., C-F stretching at 1,100–1,250 cm⁻¹ and N-H vibrations at ~3,200 cm⁻¹) .
  • NMR (¹H/¹³C/¹⁹F) : For structural elucidation, such as distinguishing pyrazole ring protons (δ 6.5–8.5 ppm) and fluorophenyl substituents .
  • HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]+ for C₉H₆F₂N₂) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Standard methods include:

  • Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar diffusion : Zone-of-inhibition measurements at concentrations of 10–100 µg/mL, with fluorinated analogs often showing enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do fluorine substituents at the 3,5-positions influence the electronic and steric properties of the pyrazole ring?

Fluorine's high electronegativity decreases electron density on the pyrazole ring, enhancing electrophilic substitution resistance. X-ray crystallography reveals that 3,5-difluorophenyl groups induce planar geometry (dihedral angles <10° with the pyrazole ring), favoring π-π stacking in crystal lattices . Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from differences in:

  • Assay conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and serum content in media .
  • Substituent positioning : Meta-fluorine vs. para-fluorine effects on target binding (e.g., kinase inhibition) . Methodological solutions include dose-response validation across multiple models and molecular docking to identify binding pose variations .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

Crystal structures often show C–H···F (2.3–2.5 Å) and C–H···O (2.4–2.6 Å) interactions, stabilizing layered packing. Hirshfeld analysis quantifies interaction contributions (e.g., F···H contacts at ~15% of total surface area), while energy frameworks predict mechanical properties (e.g., elastic modulus) .

Methodological Considerations

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (~2.8), suggesting moderate lipophilicity, and CNS permeability (BOILED-Egg model) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding stability with targets like COX-2 or EGFR, with RMSD thresholds <2.0 Å indicating robust interactions .

Q. How are regioselectivity challenges addressed in functionalizing the pyrazole ring?

  • Directing Groups : Use of boronate esters (e.g., Suzuki-Miyaura coupling) enables selective C-4 modifications .
  • Protection/Deprotection : Temporary N-Boc protection avoids side reactions during electrophilic substitutions .

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